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Hydroxypiperidine-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Therapeutic
Interest

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino
acid characterized by a piperidine ring scaffold.[1] This natural product, found in species such
as Calliandra angustifolia and Morus alba, holds significant interest in medicinal chemistry.[2]
Its rigid cyclic structure, combined with the stereospecific orientation of its hydroxyl and
carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of
complex, biologically active molecules.[1] The piperidine moiety is a common feature in many
pharmaceuticals, and understanding the fundamental physicochemical properties of this
specific isomer is critical for its application in drug discovery, from predicting its behavior in
biological systems to designing robust synthetic routes and stable formulations.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, grounded in established analytical
techniques. It is designed to equip researchers with the foundational knowledge and practical
methodologies required to effectively utilize this compound in their work.
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Molecular Structure and Identification

The structural integrity and identity of a compound are the bedrock of all subsequent analysis.
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is defined by its specific stereochemistry,
which dictates its interaction with chiral biological targets like enzymes and receptors.[1]

Identifier Data

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid[1]

IUPAC Name
[2]
CAS Number 63088-78-8[1][2]
Molecular Formula CeH11NO3[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance White to almost white crystalline powder[2][3]
Canonical SMILES C1C--INVALID-LINK--C(=0)O[1]
InChl Key RKEYKDXXZCICFZ-WHFBIAKZSA-N[1][2]

Core Physicochemical Properties: A Quantitative
Overview

The following table summarizes the key physicochemical data available for (2S,5S)-5-
Hydroxypiperidine-2-carboxylic acid. These parameters are fundamental to predicting its
absorption, distribution, metabolism, and excretion (ADME) profile and are crucial for
formulation development.
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Significance in Drug

Property Value
Development
Indicates purity, crystal lattice
) ) energy, and thermal stability. A
Melting Point (Tm) 258 °C[2]

high melting point suggests

strong intermolecular forces.

Relevant for purification

methods like distillation,
. _ 354.8 £42.0 °C (at 760
Boiling Point although thermal
mmHgQ)[2] L .
decomposition is likely at this

temperature.

Important for formulation
Density 1.299 + 0.06 g/cm3[2] processes, such as powder

flow and tablet compression.

Governs the ionization state at

different physiological pH

Acid Dissociation Constants Not experimentally reported; ] ] -
) values, impacting solubility,
(pKa) estimated below. -
permeability, and receptor
binding.
A critical factor influencing
. Not quantitatively reported; bioavailability.[4] Poor solubility
Solubility ) ) ) )
discussed below. is a major hurdle in drug

development.[5]

lonization Behavior: The Role of pKa

While specific experimental pKa values for this compound are not readily available in the
literature, its structure as a cyclic amino acid allows for a robust estimation of its ionization
behavior. It possesses two ionizable groups: the carboxylic acid (-COOH) and the secondary
amine (-NH-).

» pKai (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the
range of 2-3, typical for a-amino acids. At pH values above this pKa, this group will be
deprotonated to its carboxylate form (-COO~).
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» pKa: (Secondary Amine): The secondary amine within the piperidine ring is expected to have
a pKa value in the range of 9-11. At pH values below this pKa, it will be protonated to its
ammonium form (-NHz+-).

This dual-ionizable nature means the compound will exist primarily as a zwitterion (net neutral
charge) at physiological pH (~7.4), a feature that significantly influences its solubility and
membrane permeability.

Cationic Form Zwitterionic Form Anionic Form

(Low pH, < pKai) (pKax < pH < pKaz) (High pH, > pKaz)

Click to download full resolution via product page

Caption: lonization states of the molecule as a function of pH.

Experimental Protocol: Determination of pKa by
Potentiometric Titration

This method experimentally determines the pKa values by monitoring pH changes as a strong
base is added to an acidic solution of the compound.[6]

Expert Rationale: Potentiometric titration is the gold standard for pKa determination because it
directly measures the proton dissociation under controlled conditions, providing empirical data
crucial for accurate ADME modeling.

o Preparation: Accurately weigh ~10-20 mg of (2S,5S)-5-Hydroxypiperidine-2-carboxylic
acid and dissolve it in a known volume (e.g., 50 mL) of deionized, COz-free water.

 Acidification: Adjust the initial pH of the solution to ~1.5 by adding a standardized strong acid
(e.g., 0.1 M HCI). This ensures that both the carboxylic acid and amine groups are fully
protonated at the start.

 Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature
(e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer.
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« Titration Execution: Begin titrating with a standardized strong base (e.g., 0.1 M NaOH),
adding small, precise increments (e.g., 0.05-0.1 mL). Record the pH value after each
addition, allowing the reading to stabilize.[7]

o Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve
will show two equivalence points. The pKa values correspond to the pH at the half-
equivalence points (the midpoints of the flat buffer regions on the curve).[8]

o pKaai: The pH at which half of the carboxylic acid groups have been neutralized.

o pKaz: The pH at which half of the ammonium groups have been neutralized.

Solubility Profile: A Critical Parameter for
Bioavailability

The solubility of a drug candidate is a primary determinant of its oral bioavailability.[4] Given its
polar hydroxyl group and its ability to exist as a zwitterion, (2S,5S)-5-Hydroxypiperidine-2-
carboxylic acid is expected to exhibit good aqueous solubility. However, this must be
confirmed experimentally, as factors like crystal packing energy can significantly influence
dissolution.

Experimental Protocol: Thermodynamic Solubility via
the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic
solubility, which measures the equilibrium concentration of a compound in a saturated solution.

[9]

Expert Rationale: This method is trusted because it allows the system to reach true
thermodynamic equilibrium, providing a definitive solubility value that is essential for
biopharmaceutical classification (BCS) and pre-formulation studies.
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Caption: Workflow for the Shake-Flask solubility determination method.

o System Preparation: Add an excess amount of the solid compound to a series of vials
containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4). The
presence of undissolved solid is essential.

» Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled
environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48
hours) to ensure equilibrium is reached.

» Phase Separation: After equilibration, separate the undissolved solid from the saturated
solution. This is typically achieved by centrifugation followed by careful removal of the
supernatant, or by filtration through a low-binding filter (e.g., 0.22 um PVDF).
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o Quantification: Accurately dilute an aliquot of the clear supernatant and determine the
concentration of the dissolved compound using a validated analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[10]
[11]

 Validation: It is crucial to confirm that equilibrium was reached. This can be done by
measuring the concentration at multiple time points (e.g., 24h and 48h); the values should be
consistent.

Thermal Properties: Melting Point and Stability

Thermal analysis provides insights into the physical state, purity, and stability of a compound.

Experimental Protocol: Melting Point Determination by
Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow
required to increase the temperature of a sample and a reference as a function of temperature.
[12] It provides a highly accurate and reproducible melting point (Tm).

Expert Rationale: Unlike simple melting point apparatus, DSC quantifies the enthalpy of fusion
(the energy required to melt the solid), which provides valuable information about the
compound's crystallinity and intermolecular forces.[13] The shape of the melting peak also
serves as an excellent indicator of purity.
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Click to download full resolution via product page
Caption: General workflow for melting point analysis using DSC.

e Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline powder into
a DSC pan (typically aluminum).

e Sealing: Hermetically seal the pan to prevent any loss of material during heating.

¢ Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the
DSC cell.
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Thermal Program: Heat the sample and reference pans under a controlled temperature
program (e.g., a linear ramp of 10 °C/min) under an inert nitrogen atmosphere.[14]

Data Analysis: The output is a thermogram plotting heat flow versus temperature. The
melting process is observed as an endothermic peak.[12] The melting point (Tm) is typically
reported as the peak temperature of this endotherm, while the onset temperature indicates
the start of melting and is a sensitive indicator of purity.

Structural Confirmation: The Role of Spectroscopy

While basic properties are crucial, definitive structural confirmation relies on spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and
stereochemistry of organic molecules in solution.[15]

e 1H NMR: Would provide information on the number of different types of protons, their
connectivity (via spin-spin coupling), and their chemical environment. Key signals would
include the protons on the piperidine ring, with their specific splitting patterns and chemical
shifts confirming the cis relationship of the substituents at the C2 and C5 positions.

13C NMR: Would show distinct signals for each of the six carbon atoms in the molecule,
including the characteristic carbonyl carbon from the carboxylic acid (~170-180 ppm) and the
two carbons bearing heteroatoms (C-OH and C-N).[16]

2D NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign
all proton and carbon signals and confirm the overall connectivity and stereochemistry of the
molecule.

Protocol: General Workflow for NMR Structural Analysis

o Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent
(e.g., D20, given its expected solubility and to exchange the labile -OH, -NH, and -COOH
protons). Add an internal standard (e.g., TSP-da4) for chemical shift referencing.[16]
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» Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz
or higher), including *H, 3C, and 2D experiments like COSY and HSQC.

o Spectral Processing: Process the raw data (Fourier transformation, phase correction,
baseline correction).

« Interpretation: Analyze the chemical shifts, integration values (for *H), and coupling constants
to assign the signals to specific atoms within the molecule, confirming the (2S,5S) structure.

Conclusion

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a compound with a compelling set of
physicochemical properties that make it an attractive scaffold for drug development. Its high
melting point suggests excellent solid-state stability, while its zwitterionic nature at physiological
pH points toward favorable aqueous solubility. A thorough experimental characterization,
following the authoritative protocols detailed in this guide, is the critical first step for any
research program aiming to leverage this molecule's therapeutic potential. The data and
methodologies presented here provide a robust framework for scientists to build upon, ensuring
both scientific integrity and the successful progression of their research and development
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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